molecular formula C18H21N3S B5686674 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione

5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione

Cat. No.: B5686674
M. Wt: 311.4 g/mol
InChI Key: RRNJUWQYDSGXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound with a triazinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of benzylamine and phenethylamine with carbon disulfide and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired triazinane ring structure. The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of catalysts and specific reaction conditions to enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazinane ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-one
  • 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-selenone
  • 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-amine

Uniqueness

5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione is unique due to its sulfur-containing triazinane ring, which imparts distinct chemical properties compared to its oxygen, selenium, and amine analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous.

Properties

IUPAC Name

5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c22-18-19-14-20(13-17-9-5-2-6-10-17)15-21(18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJUWQYDSGXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.